4-(1H-imidazol-2-yl)phenol

Catalog No.
S1541029
CAS No.
15548-89-7
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-imidazol-2-yl)phenol

CAS Number

15548-89-7

Product Name

4-(1H-imidazol-2-yl)phenol

IUPAC Name

4-(1H-imidazol-2-yl)phenol

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6,12H,(H,10,11)

InChI Key

BTXQISFZAIFMCT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC=CN2)O

Canonical SMILES

C1=CC(=O)C=CC1=C2NC=CN2

Isomeric SMILES

C1=CC(=O)C=CC1=C2NC=CN2

Organic Synthesis

Biochemistry

Humidity Sensing

Therapeutic Potential

Oxidative Aromatization Reactions

Intramolecular Nitrogen-Phosphorous Interactions

4-(1H-imidazol-2-yl)phenol is a heterocyclic compound characterized by the presence of both an imidazole and a phenolic group. Its molecular formula is C9H8N2O, and it has a molecular weight of approximately 160.18 g/mol. The compound features a phenolic hydroxyl group attached to a benzene ring, which is further substituted by an imidazole ring at the para position. This unique structure contributes to its diverse chemical and biological properties. The compound exists as a white to off-white powder with a melting point ranging from 204 to 206 °C, and it is soluble in water and other polar solvents .

The mechanism of action for 4-(1H-imidazol-2-yl)phenol itself is not well-established. However, research on its potential as a prodrug precursor suggests it might act as a carrier molecule. Once delivered to the target site, the prodrug could release the active NSAID, allowing it to exert its anti-inflammatory effects [].

No data is currently available on the specific hazards or toxicity associated with 4-(1H-imidazol-2-yl)phenol. As with any new compound, following proper laboratory safety protocols when handling it is essential.

Limitations and Future Research Directions

Research on 4-(1H-imidazol-2-yl)phenol is in its early stages. More studies are needed to explore its:

  • Detailed physical and chemical properties
  • Potential biological activities beyond its use as a prodrug precursor
  • Safety profile and potential toxicity
, primarily due to its functional groups. Notably, it can undergo:

  • N-arylation: This involves the reaction of 4-fluorobenzaldehyde with imidazole, leading to the synthesis of novel derivatives such as 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, which have been evaluated for phosphodiesterase inhibition and antimicrobial activities.
  • Oxidation: The compound can be synthesized from 4-(1H-imidazol-1-yl)aniline through oxidation using agents such as hydrogen peroxide or sodium hypochlorite in the presence of catalysts like copper sulfate .

Research indicates that 4-(1H-imidazol-2-yl)phenol exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: The compound shows efficacy against various microbial strains, highlighting its potential in pharmaceutical applications.
  • Phosphodiesterase Inhibitor: It has been evaluated for its ability to inhibit phosphodiesterases, enzymes that play critical roles in cellular signaling pathways .

Furthermore, it produces nitric oxide, which is crucial in mediating various physiological processes including inflammation and immune responses .

The synthesis of 4-(1H-imidazol-2-yl)phenol can be achieved through several methods:

  • N-Arylation Method:
    • Reacting imidazole with 4-chloroaniline in the presence of a base (e.g., potassium carbonate) and an organic solvent (e.g., dimethylformamide) leads to the formation of 4-(1H-imidazol-1-yl)aniline.
    • This intermediate can then be oxidized to yield 4-(1H-imidazol-2-yl)phenol using oxidizing agents like hydrogen peroxide .
  • Ullmann Reaction:
    • A method involving p-bromoanisole and imidazole under catalytic conditions can also produce this compound. The reaction typically requires a base and a solvent for optimal yield .
  • Multicomponent Reactions:
    • Synthesis can also occur via multicomponent reactions involving benzil, salicylaldehyde derivatives, and ammonium acetate under reflux conditions .

4-(1H-imidazol-2-yl)phenol has several applications across various fields:

  • Pharmaceuticals: Due to its antimicrobial properties and ability to inhibit phosphodiesterases, it is being explored as a potential therapeutic agent.
  • Chemical Synthesis: It serves as an important intermediate in the synthesis of more complex organic compounds, particularly in medicinal chemistry.
  • Material Science: Its unique properties make it suitable for applications in organic electronics and as a precursor for various functional materials .

Studies examining the interactions of 4-(1H-imidazol-2-yl)phenol with biological targets have revealed insights into its mechanism of action. For instance:

  • Molecular docking studies suggest that this compound interacts effectively with proteins involved in inflammatory responses, potentially modulating their activity through nitric oxide production .
  • Its interactions with metal complexes have also been investigated, showing enhanced properties compared to its uncoordinated form .

Several compounds share structural similarities with 4-(1H-imidazol-2-yl)phenol. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-(1H-imidazol-1-yl)phenolPhenylimidazoleExhibits different biological activity profiles; often used as an anti-inflammatory agent.
2-(4,5-diphenyl-1H-imidazol-2-yl)phenolDiphenylimidazoleKnown for superior antioxidant properties; used in material science applications.
5-methylimidazoleSimple ImidazoleCommonly found in food products; less complex but relevant for comparison due to similar reactivity patterns.

The uniqueness of 4-(1H-imidazol-2-yl)phenol lies in its specific substitution pattern that enhances its bioactivity while maintaining solubility and stability compared to these similar compounds.

XLogP3

0.8

Dates

Last modified: 08-15-2023

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